molecular formula C19H10Cl3N3O2 B6029379 2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B6029379
M. Wt: 418.7 g/mol
InChI Key: NSPPLQCBNKPIFD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly referred to as DCPPB and is known for its ability to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the physiological and biochemical effects of these channels.

Mechanism of Action

The exact mechanism of action of DCPPB is not yet fully understood. However, it is thought to act by binding to specific sites on the ion channels, thereby modulating their activity. For example, DCPPB has been shown to bind to a specific site on the TRPV1 channel, causing a shift in the voltage dependence of channel activation.
Biochemical and Physiological Effects:
DCPPB has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain sensation and inflammation. It has also been shown to inhibit the activity of the ASIC1a channel, which is involved in acid sensing and pain sensation. Additionally, DCPPB has been shown to inhibit the activity of the Nav1.7 channel, which is involved in pain sensation and is a target for the development of novel analgesics.

Advantages and Limitations for Lab Experiments

DCPPB has several advantages for use in lab experiments. It is a highly specific modulator of ion channel activity, which allows for precise control over the experimental conditions. Additionally, it has been shown to have a long duration of action, which allows for sustained modulation of channel activity. However, there are also some limitations to the use of DCPPB in lab experiments. For example, it is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets.

Future Directions

There are several potential future directions for research on DCPPB. One area of interest is the development of novel analgesics based on the modulation of Nav1.7 channel activity. DCPPB has been shown to inhibit Nav1.7 channel activity and may serve as a starting point for the development of new analgesic drugs. Additionally, DCPPB may have applications in the treatment of neurological disorders, such as epilepsy and migraine, which are thought to be mediated by ion channel dysfunction. Finally, further research is needed to fully elucidate the mechanism of action of DCPPB and its potential applications in scientific research.

Synthesis Methods

The synthesis of DCPPB involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with 4-amino-3-chloro-5-nitropyridine to form the corresponding amide. This amide is then reacted with 3-(1,3-oxazol-4-yl)aniline to form the final product.

Scientific Research Applications

DCPPB has been extensively studied for its various applications in scientific research. It has been shown to modulate the activity of several ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel, the acid-sensing ion channel 1a (ASIC1a), and the voltage-gated sodium channel Nav1.7. These channels are involved in a wide range of physiological and pathological processes, including pain sensation, inflammation, and neurological disorders.

properties

IUPAC Name

2,4-dichloro-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl3N3O2/c20-10-3-5-12(15(22)8-10)18(26)24-11-4-6-14(21)13(9-11)19-25-17-16(27-19)2-1-7-23-17/h1-9H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPPLQCBNKPIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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